molecular formula C16H22Cl2O3 B165538 2,4-D Isooctyl ester CAS No. 25168-26-7

2,4-D Isooctyl ester

Cat. No. B165538
CAS RN: 25168-26-7
M. Wt: 333.2 g/mol
InChI Key: BBPLSOGERZQYQC-UHFFFAOYSA-N
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Description

2,4-D Isooctyl ester is a compound with the molecular formula C16H22Cl2O3 . It appears as white crystals in commerce, or as a brown or dark brown liquid . It is a selective herbicide of chlorophenoxy compound with higher boiling point, low volatility, and low drift, which is used to control broadleaf weeds in a variety of settings from crops, lawns, to forests .


Molecular Structure Analysis

The molecular weight of 2,4-D Isooctyl ester is 333.2 g/mol . The IUPAC name for the compound is 6-methylheptyl 2-(2,4-dichlorophenoxy)acetate . The InChI and Canonical SMILES representations provide more detailed structural information .


Chemical Reactions Analysis

The main degradation mechanism of 2,4-D Isooctyl ester is the hydrolysis of esters . The photolysis half-lives of 2,4-D Isooctyl ester with initial concentration of 1, 3 and 5 mg/L in buffer solution with pH value of 7 were 63.0, 43.3 and 40.8 h, respectively . The main product of the hydrolysis and photolysis of 2,4-D Isooctyl ester is 2,4-D .


Physical And Chemical Properties Analysis

2,4-D Isooctyl ester is insoluble in water . It has a melting point of 140.5°C . The Octanol/Water partition coefficient at 25°C is log P = 2.7 at pH 1; 0.18 at pH 5; -0.83 .

Scientific Research Applications

1. Regulation of Tillering in Triticum aestivum and Aegilops tauschii

  • Summary of Application : 2,4-D Isooctyl ester is used to study its effects on tillering (the production of secondary shoots) in Triticum aestivum (wheat) and Aegilops tauschii (a type of grass). The study aimed to understand the role of phytohormones in tillering and the underlying regulatory mechanisms .
  • Methods of Application : The auxin herbicide 2,4-D isooctyl ester was applied to T. aestivum and Ae. tauschii. The tiller bud growth was observed 3 days post-application .
  • Results : The study found that tiller bud growth was inhibited by 77.50% in T. aestivum, corresponding to 2.0-fold greater inhibition than that in Ae. tauschii (38.71%). The herbicide induced more cytokinin (CTK) accumulation in Ae. tauschii than in T. aestivum .

2. Residues and Dietary Risk Assessments in Corn and Soybean Fields

  • Summary of Application : 2,4-D Isooctyl ester is used in combination with other herbicides such as metribuzin and acetochlor to control noxious weeds. The study aimed to improve the analysis of 2,4-D isooctyl ester due to its rapid conversion to acid .
  • Methods of Application : A simple hydrolysis procedure was introduced to provide a quantitative hydrolytic rate of the ester (>95%) and did not affect the other pH-sensitive compounds. The hydrolysis-QuEChERS (quick, easy, cheap, effective, rugged, and safe) technique for multidetermination of 2,4-D isooctyl ester, metribuzin, acetochlor, and 2-ethyl-6-methylaniline in corn and soybeans via high performance liquid chromatography–tandem mass spectrometry was established .
  • Results : The method had average recoveries of 74–109% with relative standard deviations ≤13.5% and limits of quantifications (LOQs) of 0.05 mg/kg. The terminal residues of these compounds found in real edible matrixes were less than the corresponding LOQs at harvest time .

3. Weed Control in Field, Fruit, and Vegetable Crops

  • Summary of Application : 2,4-D Isooctyl ester is used in combination with other herbicides for weed control in field, fruit, and vegetable crops including corn, wheat, barley, oats, sugar cane, rice, citrus, stone fruits, grapes, nuts, and asparagus .
  • Methods of Application : The herbicide is applied to the crops and its efficacy is evaluated based on the reduction in weed growth .
  • Results : The application of 2,4-D Isooctyl ester has been found to be effective in controlling broadleaf weeds in these crops .

4. Shelf Life Extension in Citrus Fruits

  • Summary of Application : 2,4-D Isooctyl ester is used as a plant growth regulator applied pre-harvest in citrus to extend the shelf life (e.g., lemons) or the time fruit will remain in the tree without dropping (e.g., navel oranges) .
  • Methods of Application : The ester is applied to the citrus trees pre-harvest .
  • Results : The application of 2,4-D Isooctyl ester has been found to extend the shelf life of the citrus fruits and delay fruit drop .

5. Broadleaf Weed Control in Various Settings

  • Summary of Application : 2,4-D Isooctyl ester is a selective herbicide of chlorophenoxy compound with higher boiling point, low volatility, and low drift, which is used to control broadleaf weeds in a variety of settings from crops, lawns, to forests .
  • Methods of Application : The herbicide is applied to the various settings and its efficacy is evaluated based on the reduction in weed growth .
  • Results : The application of 2,4-D Isooctyl ester has been found to be effective in controlling broadleaf weeds in these settings .

6. Agent in Herbicide Formulations

  • Summary of Application : 2,4-D Isooctyl ester is generally formulated as an ester in many commonly used herbicides. Ester formulations are considered more efficacious, but more likely to drift off target, while amine salts are considered less efficacious but more stable .
  • Methods of Application : The ester is included in the formulation of the herbicides .
  • Results : The inclusion of 2,4-D Isooctyl ester in the formulation of herbicides has been found to improve their efficacy in controlling weeds .

Safety And Hazards

2,4-D Isooctyl ester is toxic if swallowed and in contact with skin . It causes serious eye irritation and is harmful if inhaled . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with appropriate personal protective equipment .

properties

IUPAC Name

6-methylheptyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3
Source PubChem
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InChI Key

BBPLSOGERZQYQC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
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Molecular Formula

C16H22Cl2O3
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Molecular Weight

333.2 g/mol
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Physical Description

Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), Yellow-brown liquid; [HSDB] Brown-yellow liquid; [MSDSonline]
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Boiling Point

317 °C
Record name 2,4-D ISOOCTYL ESTERS
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Flash Point

119 °F (NTP, 1992), Greater than 175 °F (open cup) /2,4-D esters/
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in oils /2,4-D esters/, In water, 0.0324 mg/l @ 25 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Density

1.025 at 77.4 °F (NTP, 1992) - Denser than water; will sink, 1.14-1.17 g/ml @ 20 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Vapor Pressure

6.2 mmHg at 64.4 °F ; 10.9 mmHg at 86.0 °F (NTP, 1992), 0.00000706 [mmHg], 7.06X10-6 mm Hg @ 25 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D ISOOCTYL ESTERS
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Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
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Product Name

2,4-D Isooctyl ester

Color/Form

Yellow-brown liquid

CAS RN

25168-26-7
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Record name Isooctyl (2,4-dichlorophenoxy)acetate
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Melting Point

12 °C
Record name 2,4-D ISOOCTYL ESTERS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
C Liu, L Li, S Wang, X You, S Jiang, F Liu - Environmental monitoring and …, 2012 - Springer
A simple analytical method was developed to determine the 2,4-D isooctyl ester residue in wheat and soil by gas chromatography coupled with electron capture detector. Using the …
Number of citations: 18 link.springer.com
H Yu, H Cui, J Chen, P Chen, M Ji, S Huang… - Frontiers in Plant …, 2021 - frontiersin.org
Tillering is an important agronomic trait essential for the yield of Triticum aestivum and the propagation of Aegilops tauschii. However, the effect of phytohormones on T. aestivum and Ae…
Number of citations: 6 www.frontiersin.org
H Yu, S Huang, P Chen, M Ji, H Cui, J Chen… - Pesticide Biochemistry …, 2021 - Elsevier
Tausch's goatgrass (Aegilops tauschii Coss.), is a major weed species, infesting wheat (Triticum aestivum) fields in China. 2,4-D isooctyl ester is widely used for broadleaf weed control …
Number of citations: 2 www.sciencedirect.com
X Zheng, C Liu, J Hu - Journal of agricultural and food chemistry, 2020 - ACS Publications
Since 2,4-dichlorophenoxy acetic acid (2,4-D) was discovered in the 1940s, 2,4-D and its derivatives remain among most commonly used herbicides in the world. There have been …
Number of citations: 11 pubs.acs.org
J HARVILLE, SSQUE HEE - American Industrial Hygiene …, 1989 - Taylor & Francis
Tyvek® (laminated saranax) and unsupported nitrile gloves gave protection from permeation against formulation concentrates and aqueous emulsions of Esteron 99® [isooctyl ester of (…
Number of citations: 30 www.tandfonline.com
RG Wilson Jr, HH Cheng - 1978 - Wiley Online Library
Laboratory studies were conducted to determine the adsorption, desorption, hydrolysis, and breakdown of commercially formulated isooctyl ester and dimethylamine salt of 2,4‐D [(2,4‐…
Number of citations: 43 acsess.onlinelibrary.wiley.com
RD Wilson, J Geronimo… - … and Chemistry: An …, 1997 - Wiley Online Library
2,4‐Dichlorophenoxyacetic acid (2,4‐D) was first registered in 1947 as an agricultural herbicide, and it is still the most widely used herbicide worldwide. End‐use products, however, are …
Number of citations: 71 setac.onlinelibrary.wiley.com
LA Norris, D Greiner - Bulletin of Environmental Contamination and …, 1967 - Springer
These studies have shown that 2,4-D is rapidly degraded in forest litter and that the rate of degradation varies with the type of litter, herbicide formulation and the presence of DDT. The …
Number of citations: 15 link.springer.com
DF Woodward, FL Mayer - 1978 - books.google.com
Two formulations of the herbicide 2, 4-D (2, 4-dichlorophenoxyacetic acid)-the butyl ester (BE) and the propylene glycol butyl ether ester (PGBEE)--had 96-h LC50's to cutthroat trout …
Number of citations: 12 books.google.com
B Casal, J Merino, E Ruiz-Hitzky, L Lami, A Alvarez… - Green …, 1999 - pubs.rsc.org
A clean method for the rapid and solventless preparation of herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D esters) is reported. Micro-particulate inorganic materials such as …
Number of citations: 28 pubs.rsc.org

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